N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine
Brand Name:
Vulcanchem
CAS No.:
17099-17-1
VCID:
VC21060119
InChI:
InChI=1S/C19H33N2O.HI/c1-14-10-16(3)18(22)20(17(4)11-14)8-9-21(7)13-15(2)12-19(21,5)6;/h10-11,15-16H,8-9,12-13H2,1-7H3;1H/q+1;/p-1
SMILES:
C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl
Molecular Formula:
C19H33IN2O
Molecular Weight:
432.4 g/mol
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine
CAS No.: 17099-17-1
Cat. No.: VC21060119
Molecular Formula: C19H33IN2O
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17099-17-1 |
|---|---|
| Molecular Formula | C19H33IN2O |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 3,5,7-trimethyl-1-[2-(1,2,2,4-tetramethylpyrrolidin-1-ium-1-yl)ethyl]-3H-azepin-2-one;iodide |
| Standard InChI | InChI=1S/C19H33N2O.HI/c1-14-10-16(3)18(22)20(17(4)11-14)8-9-21(7)13-15(2)12-19(21,5)6;/h10-11,15-16H,8-9,12-13H2,1-7H3;1H/q+1;/p-1 |
| Standard InChI Key | DWBUQUUKZWIGIA-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | CC1CC([N+](C1)(C)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C.[I-] |
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